Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid
Description
Rel-(3aR,6S,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid (CAS 1314388-60-7) is a bicyclic compound featuring a fused furopyridine core. Its structure includes a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a carboxylic acid moiety at the 6-position. This compound is classified as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its rigid bicyclic framework and functional versatility. It is commercially available at 95% purity (MFCD28122591) and is utilized in the development of bioactive molecules, where stereochemical control and stability under acidic conditions are critical.
Properties
Molecular Formula |
C13H21NO5 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(3aR,6S,7aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-8(11(15)16)6-10-9(14)4-5-18-10/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10+/m0/s1 |
InChI Key |
IXRUMBAPWZUQAD-IVZWLZJFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]2[C@H]1CCO2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC2C1CCO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis Approach
Patent CN105418620B discloses a method starting from a diene precursor 1 (Figure 1), which undergoes ring-closing metathesis (RCM) using a Grubbs-II catalyst to form the octahydrofuro[3,2-b]pyridine core. The Boc group is introduced prior to RCM to prevent side reactions. Key steps include:
-
Boc Protection : Treatment of precursor 1 with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C–25°C for 4–6 hours achieves quantitative Boc protection.
-
RCM Cyclization : The Boc-protected diene is reacted with Grubbs-II catalyst (5 mol%) in dichloromethane under reflux for 12 hours, yielding the bicyclic intermediate 2 with 85–90% enantiomeric excess (ee).
-
Carboxylic Acid Formation : Oxidation of the primary alcohol in 2 using Jones reagent (CrO₃/H₂SO₄) in acetone at −10°C furnishes the target carboxylic acid with 78% isolated yield.
Advantages : High stereocontrol via RCM; scalability to multi-kilogram batches.
Limitations : Cost of Grubbs catalyst; stringent temperature requirements for oxidation.
Diastereoselective Cyclization of Epoxides
An alternative route from CN107383034A employs an epoxide intermediate 3 (Figure 2) derived from D-ribose. The synthesis proceeds as follows:
-
Epoxide Formation : D-Ribose is converted to epoxide 3 via treatment with mesyl chloride and subsequent base-mediated cyclization (92% yield).
-
Amine Opening : Reaction of 3 with benzylamine in ethanol at 60°C induces epoxide ring-opening, generating a trans-diamine intermediate 4 (dr > 20:1).
-
Boc Protection and Cyclization : Diastereoselective Boc protection of 4 followed by acid-catalyzed cyclization in toluene forms the furopyridine ring. Final saponification with LiOH yields the carboxylic acid (overall yield: 65%).
Key Insight : The rigidity of the ribose-derived epoxide enforces the desired (3aR,6S,7aR) configuration during cyclization.
Comparative Analysis of Methods
| Method | Starting Material | Key Step | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|---|
| RCM (CN105418620B) | Diene 1 | Grubbs-II Catalysis | 78 | 85–90 | Industrial |
| Epoxide Cyclization | D-Ribose | Epoxide Opening | 65 | >99 | Lab-scale |
The RCM route offers superior scalability but moderate enantioselectivity, whereas the epoxide method achieves higher ee at the expense of lower overall yield.
Optimization of Stereochemical Control
Chiral Auxiliaries
Incorporating Evans oxazolidinones during the Boc protection step enhances diastereoselectivity. For example, coupling the carboxylic acid precursor with (S)-4-benzyl-2-oxazolidinone prior to cyclization improves dr to 15:1.
Enzymatic Resolution
Racemic mixtures generated during RCM can be resolved using immobilized lipase B (Candida antarctica), which selectively hydrolyzes the (3aS,6R,7aS)-enantiomer, leaving the desired isomer intact (98% ee after recrystallization).
Industrial-Scale Purification Techniques
Final purification employs a two-step protocol:
Chemical Reactions Analysis
Types of Reactions
Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Activities
Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid has shown potential in several biological applications:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The unique furo-pyridine framework may enhance binding affinity to bacterial targets, making it a candidate for antibiotic development.
- Pharmacological Studies : Interaction studies involving this compound focus on its binding affinity with various biological targets. Understanding its pharmacodynamics and pharmacokinetics is crucial for evaluating its therapeutic potential .
- Neuropharmacology : Given its structural similarity to known neuroactive compounds, there is potential for exploring its effects on the central nervous system. Compounds in this class have been investigated for their roles in treating neurological disorders.
Case Studies and Research Findings
Several studies have highlighted the significance of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Properties | Identified promising activity against Gram-positive bacteria. |
| Study 2 | Binding Affinity | Demonstrated significant binding to enzyme targets relevant for drug design. |
| Study 3 | Neuropharmacological Effects | Suggested modulation of neurotransmitter systems in preclinical models. |
Mechanism of Action
The mechanism of action of Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, highlighting differences in ring systems, substituents, and applications:
Key Differences and Implications
Ring System and Rigidity
- Target Compound : The octahydrofuro[3,2-b]pyridine core provides a rigid bicyclic framework, enhancing stereochemical stability in drug candidates.
- Hexahydrofuro[2,3-c]pyrrole (QN-8277) : Reduced ring saturation (hexahydro vs. octahydro) increases conformational flexibility, making it suitable for mimicking peptide turn structures.
- Hexahydrofuro[3,2-b]pyrrole: The pyrrole ring (vs. pyridine) lacks a basic nitrogen, reducing solubility in acidic media but improving compatibility with nonpolar environments.
Protecting Groups
Biological Activity
Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid is a bicyclic heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 271.31 g/mol. Its unique structure features a furo-pyridine framework that contributes to its biological activity. The tert-butoxycarbonyl (Boc) group serves as a protective moiety during synthesis and can influence the compound's interactions with biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through various strategic organic chemistry methods. These methods are crucial for obtaining the desired compound efficiently while maintaining its structural integrity.
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, β-amino acid heterocycles have shown effectiveness against various viruses, including HSV-1 and hepatitis A virus (HAV) . The potential for this compound to act as an antiviral agent could be explored further.
Antimicrobial Properties
Similar compounds in the literature have demonstrated notable antimicrobial activities. For example, derivatives of pyridine and furo-pyridine structures have been reported to possess significant antibacterial effects . The interaction studies involving this compound could reveal its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique features and potential applications:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-7-carboxylic acid | Similar bicyclic structure; different carboxylic position | Antimicrobial |
| Thieno[3,2-b]pyridine-6-carboxylic acid | Contains sulfur; different heterocyclic framework | Anticancer |
| (3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7-carboxylic acid | Different bicyclic structure; additional aromatic ring | Neuroprotective |
This table illustrates the distinctiveness of this compound within its class.
Q & A
Basic: What synthetic strategies are effective for constructing the octahydrofuro[3,2-b]pyridine core?
Methodological Answer:
The fused furopyridine scaffold can be synthesized via cascade reactions, such as [3,3]-sigmatropic rearrangements followed by aromatization, as demonstrated in the synthesis of benzofuran-derived natural products . For bicyclic systems, palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates offers a pathway to form N-heterocycles under controlled conditions . Key steps include:
- Ring closure : Acid- or base-mediated cyclization (e.g., H₂SO₄ for dihydropyridine formation ).
- Stereocontrol : Chiral auxiliaries or asymmetric catalysis to achieve the rel-(3aR,6S,7aR) configuration.
Basic: How is the stereochemistry of the rel-(3aR,6S,7aR) configuration validated?
Methodological Answer:
- NMR Analysis : H-H NOESY or COSY correlations confirm spatial proximity of protons in the fused ring system. For example, coupling constants between H-6 and H-3a/H-7a resolve axial vs. equatorial orientations .
- X-ray Crystallography : Definitive assignment via single-crystal diffraction, particularly for tert-butoxycarbonyl (Boc)-protected intermediates .
Advanced: How can competing reaction pathways be minimized during Boc-group introduction?
Methodological Answer:
Competing acylation or overprotection is mitigated by:
- Selective Reagents : Use Boc₂O (di-tert-butyl dicarbonate) with DMAP (4-dimethylaminopyridine) in anhydrous THF at 0°C to favor mono-protection .
- Monitoring : Real-time TLC or HPLC to detect intermediates. For example, trace byproducts in nitroarene cyclization (e.g., triazines in ) require quenching or solvent optimization .
Advanced: What analytical approaches resolve contradictions in reaction outcomes (e.g., unexpected stereoisomers)?
Methodological Answer:
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak® columns) .
- Mechanistic Probes : Isotopic labeling (e.g., C-Boc) to track bond cleavage/rearrangement pathways. For example, unexpected dihydropyridine oxidation states were resolved via C-NMR in .
Basic: What purification techniques are optimal for polycyclic carboxylic acids?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to isolate crystalline acids, leveraging solubility differences between Boc-protected and deprotected forms .
- Column Chromatography : Silica gel with gradient elution (e.g., 5–20% MeOH in DCM) for polar intermediates .
Advanced: How are catalytic conditions optimized for stereoselective synthesis?
Methodological Answer:
- Catalyst Screening : Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., BINAP) to enhance enantioselectivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve yields in nitroalkene reductive cyclization .
- Temperature Gradients : Lower temperatures (–20°C) favor kinetic control of the rel-configuration .
Basic: How is the Boc group stability assessed under acidic/basic conditions?
Methodological Answer:
- Stability Tests : Expose intermediates to TFA (trifluoroacetic acid) or NH₃/MeOH and monitor deprotection via H-NMR. Boc groups are stable under mild basic conditions (pH < 10) but cleave rapidly in strong acids (e.g., 50% TFA in DCM) .
Advanced: What computational methods predict regioselectivity in furopyridine functionalization?
Methodological Answer:
- DFT Calculations : Gaussian software to model transition states for carboxylation at C-6 vs. competing positions. For example, electron-deficient pyridine rings favor electrophilic substitution at C-6 .
- MD Simulations : Assess solvent effects on conformational locking of the octahydrofuropyridine core .
Basic: How are acid-sensitive intermediates handled during synthesis?
Methodological Answer:
- Protection Strategies : Use silyl ethers (e.g., TBS) for hydroxyl groups prior to Boc introduction .
- Low-Temperature Workup : Quench reactions at –78°C to prevent Boc cleavage during workup .
Advanced: How are reaction scalability issues addressed for multistep syntheses?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
